beta-Ala-Phe

Description

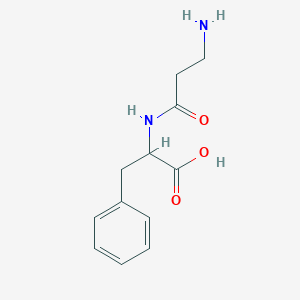

Structure

3D Structure

Properties

CAS No. |

17136-28-6 |

|---|---|

Molecular Formula |

C12H16N2O3 |

Molecular Weight |

236.27 g/mol |

IUPAC Name |

2-(3-aminopropanoylamino)-3-phenylpropanoic acid |

InChI |

InChI=1S/C12H16N2O3/c13-7-6-11(15)14-10(12(16)17)8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15)(H,16,17) |

InChI Key |

FLJLAJANCPPHDW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCN |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)[O-])NC(=O)CC[NH3+] |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCN |

Other CAS No. |

19771-40-5 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Beta Alanine and Beta Ala Phe Analogues

Chemical Synthesis Approaches for Beta-Alanine (B559535) and its Derivatives

Chemical synthesis remains a fundamental approach for producing β-alanine, offering robust and scalable methods. These can be broadly categorized into classic routes and more modern enantioselective strategies.

Traditional methods for synthesizing β-alanine often involve the addition of nitrogen-containing nucleophiles to α,β-unsaturated carbonyl compounds or related precursors. iris-biotech.depnas.org While effective, these routes can require harsh reaction conditions, such as high temperatures and pressures, and may generate significant byproducts. iris-biotech.deCurrent time information in Bangalore, IN.

One of the most established industrial methods is the ammoniation of acrylic acid or its esters. pnas.org This reaction with ammonia, typically under high temperature and pressure, can achieve yields of up to 90%. iris-biotech.de Another common pathway starts from acrylonitrile, which can be directly aminated or undergo ammoniation followed by hydrolysis to yield β-alanine. iris-biotech.depnas.org The hydrolysis of β-aminopropionitrile, using either acidic or basic catalysts, is also a well-documented route. For instance, hydrolysis with barium hydroxide (B78521) can produce β-alanine with yields between 88% and 92%. iris-biotech.depnas.org Other classic, though less industrialized, methods include the Hofmann degradation of succinimide, which produces β-alanine in a yield of about 50% but involves complex purification from salt byproducts. chempep.com

| Starting Substrate | Key Reagents/Conditions | Description | Reported Yield | Reference |

|---|---|---|---|---|

| Acrylic Acid (or its esters) | Ammonia, high temperature, high pressure | Direct ammoniation reaction. A simple and high-yield method suitable for industrial production. | Up to 90% | iris-biotech.de |

| Acrylonitrile | Ammonia, followed by acid/base hydrolysis | Forms an intermediate (β-aminoacrylonitrile) which is then hydrolyzed. Can generate significant inorganic salt byproducts. | Not consistently high | iris-biotech.depnas.org |

| β-Aminopropionitrile | Acid or base hydrolysis (e.g., Ba(OH)₂) | A one-step hydrolysis of the cyano group to a carboxylic acid. | 88-92% (with Ba(OH)₂) | iris-biotech.depnas.org |

| Succinimide | Hofmann degradation (e.g., sodium hypochlorite (B82951) solution) | Degradation reaction that yields β-alanine but produces many salt byproducts, complicating purification. | ~50% | chempep.com |

The synthesis of chiral β-amino acids is of paramount importance as they are key components of many pharmaceuticals and natural products. chimia.chbeilstein-journals.org Catalytic asymmetric synthesis provides direct access to these enantiomerically pure compounds. Key strategies include the catalytic enantioselective conjugate addition to α,β-unsaturated carbonyl compounds, the hydrogenation of enamines, and the addition of nucleophiles to imines. chimia.chbeilstein-journals.org

Copper-catalyzed reactions have emerged as a powerful tool. For example, a Cu-catalyzed enantioselective hydroamination of α,β-unsaturated carbonyl compounds has been developed to produce β-amino acid derivatives with high enantioselectivity. chimia.ch This method relies on a chiral ligand to control the regiochemistry of a hydrocupration step. chimia.ch Similarly, rhodium-catalyzed asymmetric hydrogenation of enamines using chiral phosphine (B1218219) ligands is another effective approach. beilstein-journals.org The Arndt–Eistert homologation, a multi-step process that converts α-amino acids into their β-amino acid counterparts, is another classic, albeit less direct, method for obtaining chiral β-amino acids. rsc.org More recently, palladium-catalyzed C-H arylation has been used for the regioselective synthesis of β-aryl-β-amino acids from β-alanine precursors. masterorganicchemistry.com

Classic Organic Synthesis Routes

Biocatalytic and Fermentation Strategies for Beta-Alanine Production

In response to the environmental and energy concerns associated with chemical synthesis, biological methods for producing β-alanine have gained significant traction. Current time information in Bangalore, IN.nih.gov These approaches, which include enzymatic conversion and whole-cell fermentation, offer mild reaction conditions, high specificity, and the use of renewable feedstocks. Current time information in Bangalore, IN.chempep.com

Enzymatic synthesis utilizes isolated enzymes to catalyze the conversion of a specific substrate into β-alanine. This method is valued for its high catalytic efficiency and product specificity under mild conditions. iris-biotech.dechempep.com The most widely studied enzymatic pathway is the decarboxylation of L-aspartate, catalyzed by L-aspartate-α-decarboxylase (ADC or PanD). nih.govbiotage.com

To improve economic viability, researchers have developed enzyme cascade reactions that use less expensive starting materials. A prominent example is the two-enzyme conversion of fumaric acid to β-alanine. rsc.orgchempep.comnih.gov In this cascade, aspartate ammonia-lyase (AspA) first catalyzes the conversion of fumaric acid to L-aspartate, which is then decarboxylated by ADC to produce β-alanine. chempep.comnih.gov A "one-pot" three-enzyme system has even been developed to produce β-alanine from the even cheaper substrate maleic acid, which is first isomerized to fumaric acid. cpcscientific.com

Whole-cell biocatalysis employs entire microorganisms, either in their natural state or genetically engineered, to produce β-alanine. iris-biotech.dechempep.com This strategy can be more cost-effective than using purified enzymes as it eliminates the need for enzyme extraction and purification, and the cellular environment can enhance enzyme stability. nih.gov

There are two primary whole-cell strategies. The first uses the cells as catalytic vessels to convert an externally supplied substrate, such as L-aspartate or fumaric acid, into β-alanine. iris-biotech.dechempep.com For instance, engineered Escherichia coli cells overexpressing ADC have been used to achieve high titers of β-alanine from L-aspartate. chempep.comnih.gov The second, and increasingly popular, strategy is microbial fermentation, where the host organism's own metabolism is engineered to produce β-alanine de novo from simple carbon sources like glucose or glycerol. chempep.commdpi.com This involves extensive metabolic engineering to reroute metabolic flux towards the β-alanine synthesis pathway and away from competing pathways. chempep.compeptide.com By overexpressing key enzymes like ADC and optimizing precursor supply pathways, researchers have achieved significant production titers. For example, through a combination of metabolic engineering, protein engineering, and fed-batch fermentation optimization, a β-alanine titer of 85.18 g/L has been reported in E. coli using glucose as a feedstock. peptide.com

| Approach | Microorganism/Enzyme System | Substrate | Key Engineering Strategy | Reported Titer/Yield | Reference |

|---|---|---|---|---|---|

| Enzymatic Cascade | Aspartate ammonia-lyase (AspA) & L-aspartate-α-decarboxylase (ADC) | Fumaric Acid | One-pot, two-enzyme system converting fumarate (B1241708) to L-aspartate, then to β-alanine. | 90% conversion rate | nih.gov |

| Whole-Cell Biocatalysis | E. coli expressing B. subtilis PanD | L-Aspartate | Heterologous expression of ADC with optimized vectors and codons. | 13.2 g/L | chempep.com |

| Metabolic Engineering | Corynebacterium glutamicum | Glucose | Overexpression of ADC, aspartase, and phosphoenolpyruvate (B93156) carboxylase. | 0.135 g β-alanine/g glucose | nih.gov |

| Metabolic Engineering | Pichia pastoris | Methanol (B129727) | Screening and expression of ADCs, optimization of aspartate precursor supply. | 5.60 g/L | chempep.com |

| Metabolic Engineering | E. coli W3110 | Glucose | Rerouting central carbon metabolism, relieving ADC inactivation, fed-batch optimization. | 85.18 g/L | peptide.com |

Enzymatic Conversion Pathways

Solid-Phase Peptide Synthesis (SPPS) of Beta-Ala-Phe Peptides and Hybrid Sequences

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone method for the chemical synthesis of peptides, including hybrid sequences containing non-proteinogenic amino acids like β-alanine. scielo.org.mx The technique involves assembling a peptide chain sequentially while the C-terminal end is covalently anchored to an insoluble polymer resin. masterorganicchemistry.combachem.com This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing and filtering the resin after each step. bachem.com

The synthesis of a dipeptide like this compound would typically follow the Fmoc/tBu strategy. masterorganicchemistry.com The process begins by attaching an N-terminally protected Fmoc-L-Phenylalanine (Fmoc-Phe-OH) to a suitable resin, such as a Rink Amide resin for a C-terminal amide or a Wang resin for a C-terminal carboxylic acid. masterorganicchemistry.comresearchgate.net The synthesis proceeds through a cycle of two key steps:

Deprotection: The temporary Fmoc protecting group on the N-terminus of the resin-bound phenylalanine is removed, usually with a solution of a secondary amine like piperidine (B6355638) in a solvent such as dimethylformamide (DMF). chimia.chmasterorganicchemistry.com

Coupling: The next amino acid, in this case Fmoc-β-Alanine (Fmoc-β-Ala-OH), is activated and coupled to the newly freed amine of the resin-bound phenylalanine. Activation is achieved using coupling reagents that convert the carboxylic acid into a more reactive species. masterorganicchemistry.com Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure to accelerate the reaction and suppress racemization. chimia.ch More efficient phosphonium (B103445) (e.g., PyBOP) or aminium/uronium (e.g., HBTU, HATU) salts are also widely used. chimia.ch

This deprotection-coupling cycle is repeated until the desired sequence is assembled. Incorporating β-amino acids like β-alanine is generally straightforward using standard coupling protocols, as Fmoc-β-Ala-OH is commercially available and behaves similarly to α-amino acids in the coupling reaction. However, challenges can arise, particularly with sterically hindered or β-branched β-amino acids, which may require longer coupling times, double coupling steps, or more potent coupling reagents to ensure complete reaction. Once the synthesis is complete, the final peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail such as trifluoroacetic acid (TFA) with scavengers. masterorganicchemistry.com

Solution-Phase Synthesis Techniques for this compound Derivatives

Solution-phase peptide synthesis (SPS) is a classical and versatile method for preparing dipeptides like this compound. researchgate.net Unlike solid-phase synthesis, SPS involves carrying out all reactions in a homogeneous solution, which allows for the purification and characterization of intermediate products at each stage, ensuring high purity of the final compound. researchgate.net The synthesis of a this compound derivative typically involves a stepwise approach: the protection of reactive functional groups, activation of a carboxyl group, coupling of the amino acid residues, and final deprotection.

The process generally begins with the protection of the N-terminal amino group of a beta-alanine derivative and the C-terminal carboxyl group of a phenylalanine derivative. For instance, Boc-β-Ala-OH can be coupled with a phenylalanine methyl ester (L-Phe-OMe).

The core of the synthesis is the formation of the peptide bond, which requires the activation of the carboxylic acid of the N-protected beta-alanine. This is achieved using a variety of coupling reagents that convert the carboxylic acid into a more reactive species, facilitating nucleophilic attack by the amino group of the phenylalanine ester. Common coupling reagents are categorized into several families, including carbodiimides and aminium/uronium salts. bachem.com

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), have been used extensively since the 1950s. bachem.comresearchgate.net Their reaction often includes additives like 1-hydroxybenzotriazole (HOBt) to minimize side reactions, particularly racemization. bachem.com More modern and highly efficient reagents include aminium/uronium salts like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) and HATU. bachem.comscielo.brpeptide.com These reagents typically afford high coupling rates and require the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), to neutralize the released acid and facilitate the reaction. bachem.comscielo.br

The choice of solvent is also crucial, with anhydrous dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) being common options due to their ability to dissolve the protected amino acid precursors and reagents. researchgate.netscielo.br Following the coupling reaction, the fully protected dipeptide is isolated and purified, often using techniques like column chromatography, before proceeding to the final deprotection steps to yield the desired this compound derivative.

Table 1: Common Coupling Reagents in Solution-Phase Peptide Synthesis

| Reagent Class | Example Reagent | Abbreviation | Key Features |

|---|---|---|---|

| Carbodiimides | N,N'-Dicyclohexylcarbodiimide | DCC | Widely used; byproduct (DCU) is a precipitate; often used with additives like HOBt to reduce racemization. bachem.com |

| Aminium/Uronium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | TBTU | Efficient and rapid coupling; requires a tertiary base (e.g., DIPEA). scielo.brpeptide.com |

| Aminium/Uronium Salts | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Highly efficient, especially for sterically hindered couplings; incorporates HOAt moiety. bachem.com |

Development of Orthogonal Protection Strategies for this compound Functional Groups

The successful synthesis of this compound and its analogues is highly dependent on the strategic use of protecting groups for the N-terminal amine and C-terminal carboxylic acid. An orthogonal protection strategy is one in which multiple protecting groups on a molecule can be removed selectively in any order under distinct chemical conditions without affecting the others. biosynth.comiris-biotech.deresearchgate.net This approach is fundamental for controlling reactivity and enabling the synthesis of complex peptide derivatives. researchgate.netmasterorganicchemistry.com

For a dipeptide like this compound, two primary functional groups must be managed: the amino group of beta-alanine and the carboxyl group of phenylalanine. The selection of a compatible pair of protecting groups is crucial. For example, a common strategy involves protecting the N-terminus of beta-alanine with a tert-butyloxycarbonyl (Boc) group and the C-terminus of phenylalanine as a methyl ester (OMe). The Boc group is acid-labile and can be removed with acids like trifluoroacetic acid (TFA), while the methyl ester is typically cleaved under basic conditions via saponification. masterorganicchemistry.com

Another widely used orthogonal pair is the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the amine and the acid-labile tert-butyl (tBu) ester for the carboxylic acid. biosynth.comiris-biotech.de The Fmoc group is readily cleaved by a secondary amine base, such as piperidine in DMF, while the tBu group is stable to these conditions but is easily removed with strong acid treatment (e.g., TFA), which simultaneously cleaves the peptide from certain resins in solid-phase synthesis but is equally applicable for final deprotection in solution-phase work. iris-biotech.de

The benzyloxycarbonyl (Cbz or Z) group offers a third orthogonal removal mechanism. peptide.com It is stable to both the acidic conditions used to remove Boc groups and the basic conditions for Fmoc removal, but it can be selectively cleaved by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst). masterorganicchemistry.com This three-dimensional orthogonality (acid-labile, base-labile, and hydrogenolysis-labile) provides chemists with significant flexibility. For instance, a Boc-protected amine and a benzyl (B1604629) (Bzl) ester-protected carboxyl group represent a quasi-orthogonal combination, as both are cleaved by acid, but with different strengths, allowing for selective removal. biosynth.com

In a practical synthesis of this compound analogues, researchers selected a Boc group for the N-terminus and a methyl ester for the C-terminus, allowing for controlled deprotection and further modification of the resulting dipeptide. The ability to selectively unmask either the N-terminus or the C-terminus while the other remains protected is essential for subsequent reactions, such as chain elongation or conjugation to other molecules.

Table 2: Orthogonal Protecting Groups for this compound Synthesis

| Protecting Group | Abbreviation | Target Functional Group | Cleavage Conditions | Orthogonal To |

|---|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | N-terminal Amine | Mild to strong acid (e.g., Trifluoroacetic Acid, TFA). masterorganicchemistry.com | Fmoc, Cbz/Z, OMe |

| 9-Fluorenylmethoxycarbonyl | Fmoc | N-terminal Amine | Base (e.g., 20% Piperidine in DMF). iris-biotech.demasterorganicchemistry.com | Boc, Cbz/Z, OtBu |

| Benzyloxycarbonyl | Cbz or Z | N-terminal Amine | Catalytic Hydrogenolysis (e.g., H₂/Pd-C). masterorganicchemistry.compeptide.com | Boc, Fmoc, OtBu |

| Methyl Ester | OMe | C-terminal Carboxyl | Saponification (e.g., NaOH). | Boc, Fmoc, Cbz/Z |

| tert-Butyl Ester | OtBu | C-terminal Carboxyl | Strong acid (e.g., Trifluoroacetic Acid, TFA). iris-biotech.de | Fmoc, Cbz/Z |

Mechanistic Insights into Biological Activities of Beta Ala Phe Peptides

Receptor Interaction Mechanisms: Ligand Binding and Activation

Peptides containing β-amino acids can be designed to interact with a variety of receptors, often by modifying known α-peptide ligands. The inclusion of a β-amino acid alters the peptide backbone, which can influence the peptide's conformation, flexibility, and the spatial orientation of its side chains, thereby affecting its binding affinity and selectivity for specific receptors. acs.org

Interaction with G-Protein Coupled Receptors (GPCRs)

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play crucial roles in cellular signaling. elifesciences.org The interaction of a ligand with a GPCR initiates a conformational change in the receptor, which in turn activates intracellular G-proteins. nih.gov The design of β-amino acid-containing peptides that target GPCRs is often based on the sequence of endogenous peptide ligands. acs.org However, the structural requirements for receptor-ligand binding are stringent, and the content of β-residues in receptor-binding α,β-peptides is generally lower than that in peptides designed for other purposes, such as membrane targeting. acs.org

The binding of a ligand, such as a peptide, to a GPCR can stabilize the active state of the receptor, which involves extensive interactions between the receptor and the G-protein. researchgate.net For instance, in the β2-adrenergic receptor (β2AR), a Gs-coupled receptor, agonist binding leads to the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP). elifesciences.org The interaction interface involves intracellular loops and transmembrane helices of the receptor. researchgate.net A phenylalanine residue at the start of the second intracellular loop (ICL2) has been shown to be critical for coupling to Gs, fitting into a hydrophobic pocket on the G-protein surface. researchgate.net The modification of peptide ligands with β-amino acids can alter how the peptide fits into the binding pocket and influences these critical receptor-G-protein interactions.

Ligand-Gated Ion Channel Modulations (e.g., Glycine (B1666218) Receptor)

Ligand-gated ion channels (LGICs) are transmembrane protein complexes that open to allow ions to pass through the membrane in response to the binding of a chemical messenger. researchgate.net The glycine receptor (GlyR), a member of the Cys-loop receptor family, is a key mediator of inhibitory neurotransmission. nih.gov The binding of agonists to the GlyR, such as glycine and the partial agonist β-alanine, induces a conformational change that opens the channel pore. elifesciences.org

The agonist binding site of the GlyR contains several aromatic amino acids. nih.gov Studies have shown that a cation-π interaction between the amino group of the agonist and a phenylalanine residue (Phe159 in the α1 subunit) is crucial for agonist binding. nih.govnih.gov Research investigating the interaction of β-alanine with the GlyR revealed a similar cation-π interaction with Phe159, although it is weaker than that observed with glycine. nih.govresearchgate.net This weaker interaction may explain the lower potency of β-alanine compared to glycine. researchgate.net Modeling studies suggest that β-alanine adopts a slightly different orientation in the binding pocket, with its amino group positioned further from Phe159 than that of glycine. researchgate.net

| Agonist | Interaction with GlyR Phe159 | Relative Potency |

| Glycine | Strong cation-π interaction | High |

| β-Alanine | Weaker cation-π interaction | Lower than glycine |

| Taurine | Weaker cation-π interaction | Lower than glycine |

| This table summarizes the interaction of different agonists with the Phenylalanine 159 residue of the Glycine Receptor and their resulting relative potencies. |

Opioid Receptor Pharmacology and Selectivity

Opioid receptors, a class of GPCRs, are central to pain modulation and are the targets of many analgesic drugs. researchgate.net There are three main types of opioid receptors: μ (mu), δ (delta), and κ (kappa). nih.gov The development of selective opioid receptor ligands is a major goal in medicinal chemistry to create analgesics with fewer side effects. researchgate.net

The incorporation of β-alanine into peptide structures has been shown to influence their affinity and selectivity for different opioid receptors. For example, a study on enkephalin-like tetrapeptide amides found that the presence of β-Ala at the N-terminus resulted in prolonged analgesic effects. mdpi.com In another example, the cyclic tetrapeptide c[β-Ala-D-Pro-Phe-Trp] was identified as a potent μ-opioid receptor agonist that produced significant pain relief in animal models. acs.org

Interestingly, subtle modifications to the peptide structure can dramatically alter its pharmacological profile. For instance, the modification of a potent κ-opioid receptor (KOR) agonist, c[D-Trp-Phe-Gly-β-Ala], by replacing the Gly residue with another β-Ala to yield c[D-Trp-Phe-β-Ala-β-Ala], resulted in the first-ever identified KOR-specific negative allosteric modulator (NAM). acs.orgacs.orgnih.gov A NAM binds to an allosteric site on the receptor, distinct from the primary (orthosteric) binding site, and reduces the receptor's response to an agonist. researchgate.net

| Compound | Opioid Receptor Target | Functional Activity |

| c[β-Ala-D-Pro-Phe-Trp] | μ-opioid receptor | Agonist acs.org |

| c[D-Trp-Phe-Gly-β-Ala] | κ-opioid receptor | Agonist acs.orgacs.org |

| c[D-Trp-Phe-β-Ala-β-Ala] | κ-opioid receptor | Negative Allosteric Modulator acs.orgacs.orgnih.gov |

| This table illustrates how modifications to cyclic peptides containing β-Ala and Phe can alter their opioid receptor selectivity and function. |

Enzyme Stability and Proteolytic Resistance of Beta-Peptides and Beta-Ala-Phe Analogues

A significant advantage of peptides containing β-amino acids is their enhanced resistance to degradation by proteases, the enzymes that break down proteins and peptides. acs.orgwikipedia.orgmdpi.com Natural α-peptides are often rapidly degraded in the body, which limits their therapeutic potential. nih.gov The introduction of a β-amino acid into a peptide sequence disrupts the natural α-peptide bond that proteases recognize, thereby conferring stability. researchgate.net

Peptides composed entirely of β-amino acids (β-peptides) are generally highly resistant to proteolytic cleavage. chimia.ch Mixed α,β-peptides also exhibit increased stability compared to their all-α-peptide counterparts. acs.orgnih.gov Studies have shown that even with the presence of α-amino acid residues, the inclusion of β-amino acids can significantly slow down or prevent enzymatic degradation. nih.gov For instance, an α,β-peptide was found to be resistant to cleavage by trypsin and chymotrypsin. acs.org This proteolytic resistance is a key feature that makes β-amino acid-containing peptides, including those with a β-Ala-Phe motif, attractive candidates for drug development. acs.orgresearchgate.net

Modulation of Protein-Protein Interactions by Beta-Amino Acid Peptides

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is often implicated in disease. mdpi.com Peptides that can mimic one of the interacting protein surfaces can be designed to disrupt these interactions. However, the utility of natural α-peptides as PPI inhibitors is often hampered by their proteolytic instability and inability to cross cell membranes. nih.gov

Peptides containing β-amino acids, or α,β-peptides, offer a promising alternative. mdpi.comresearchgate.net By adopting stable secondary structures, such as helices, these "foldamers" can present their side chains in a way that mimics the key residues at a protein interface. acs.org The altered backbone of α,β-peptides not only provides proteolytic resistance but can also be engineered to mimic the helical structures often found at PPI interfaces. nih.gov For example, α,β-peptides have been successfully designed to mimic the Bim BH3 α-helix to block protein-protein interactions involved in apoptosis. nih.gov While the binding affinity of these mimics may not always reach that of the parent α-peptide, their enhanced stability can lead to improved biological activity in a cellular context. nih.gov

Mechanisms of Biological Membrane Interactions and Cell Penetrating Activities

The ability of a peptide to interact with and cross biological membranes is crucial for targeting intracellular components. nih.gov Initial studies on β-amino acid-containing peptides often focused on their interactions with cell membranes, leading to the discovery of antimicrobial and cell-penetrating activities. acs.org The interaction with membranes is often driven by the presence of positively charged residues that bind to the negatively charged components of the cell membrane. acs.org

Anti-Angiogenic Activity Mechanisms

The direct anti-angiogenic activity of the specific dipeptide Beta-Alanine-Phenylalanine (β-Ala-Phe) is not established in scientific literature. Research into the anti-angiogenic properties of peptides often focuses on larger, more complex molecules or specific peptide families. However, insights can be drawn from studies on peptides containing β-amino acids and the general characteristics of anti-angiogenic peptides.

Studies on the designed 33-mer anti-angiogenic peptide, anginex, have explored the impact of substituting α-amino acids with β³-amino acids. acs.orgacs.org Anginex, which is known to form a β-sheet structure crucial for its activity, retained its ability to fold into a β-sheet even with these substitutions, although with a reduced propensity. acs.org Certain analogs of anginex containing β³-amino acids were found to inhibit the proliferation of endothelial cells, a key process in angiogenesis. acs.orgresearchgate.net For instance, specific anginex analogs with α → β³ substitutions demonstrated a dose-dependent inhibition of a mouse brain microvascular endothelial cell line. acs.org This indicates that the inclusion of β-amino acids does not inherently abolish anti-angiogenic activity and can be a strategy to create bioactive peptide mimetics. researchgate.net

However, general analysis of amino acid composition in anti-angiogenic peptides suggests that certain residues are preferred while others are under-represented. Residues such as Cysteine, Proline, Serine, Arginine, and Tryptophan are commonly found in anti-angiogenic peptides. plos.org Conversely, Alanine (B10760859) and Phenylalanine, the constituent amino acids of β-Ala-Phe, are among the residues that are not favored in these peptides. plos.org

Furthermore, some research indicates that β-alanine itself may have a pro-angiogenic effect in specific contexts. One study on laser-induced choroidal neovascularization in mice found that administration of β-alanine led to an increase in the size of neovascular lesions, suggesting it may promote angiogenesis in this particular pathological condition. nih.gov

While some dipeptides, such as those containing tryptophan (e.g., WL and EW), have demonstrated anti-angiogenic effects in various in vitro and in vivo models by interfering with signaling pathways like the VEGFR-2 pathway, this activity is sequence-dependent. nih.govresearchgate.net There is currently no comparable evidence for β-Ala-Phe.

Table 1: Amino Acid Preference in Anti-Angiogenic Peptides

| Preference | Amino Acids |

|---|---|

| Preferred | Cys, Gly, Pro, Arg, Ser, Thr, Trp |

| Not Preferred | Ala, Asp, Ile, Leu, Val, Phe |

This data is based on a comparative analysis of anti-angiogenic and non-anti-angiogenic peptides. plos.org

Antimicrobial Mechanisms of Beta-Amino Acid-Containing Peptides

Peptides incorporating β-amino acids are a significant area of research for developing new antimicrobial agents, primarily due to their enhanced stability against proteolytic degradation compared to peptides made exclusively of α-amino acids. The primary mechanism of action for many of these antimicrobial peptides (AMPs), including those with β-amino acids, involves the disruption of microbial cell membranes. acs.org

The antimicrobial efficacy of these peptides is often attributed to their amphipathic nature, possessing both cationic (positively charged) and hydrophobic (water-repelling) regions. The initial interaction between the peptide and a bacterial cell is typically electrostatic, where the positively charged residues of the peptide are attracted to the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. acs.org

Following this initial binding, the peptides interact with the lipid bilayer of the cell membrane, leading to permeabilization and loss of membrane integrity. Several models describe this process of membrane disruption:

Barrel-Stave Model: In this model, the peptides insert themselves into the membrane, perpendicular to the lipid bilayer. They then aggregate to form a pore or channel, with the hydrophobic parts of the peptides facing the lipid tails of the membrane and the hydrophilic (water-attracting) parts lining the interior of the pore. This creates a channel through which essential ions and molecules can leak out, leading to cell death.

Toroidal Pore Model: Similar to the barrel-stave model, peptides insert into the membrane. However, in this model, the lipid molecules of the membrane also bend inward to line the pore along with the peptides. This causes significant disruption to the membrane's curvature and structure.

Carpet-Like Model: In this mechanism, the peptides accumulate on the surface of the bacterial membrane, arranged parallel to it, effectively coating it like a carpet. Once a threshold concentration is reached, the peptides disrupt the membrane in a detergent-like manner, causing the formation of micelles and leading to the complete disintegration of the membrane. mdpi.com

The inclusion of β-amino acids can influence the secondary structure of the peptide, such as promoting the formation of stable helices or sheets, which in turn affects how the peptide interacts with and disrupts the microbial membrane. acs.org While the primary target is the cell membrane, some AMPs can also translocate across the membrane without causing complete lysis and then act on intracellular targets, interfering with processes like DNA replication, protein synthesis, or enzymatic activity. nih.gov

Table 2: Models of Antimicrobial Peptide (AMP) Action on Cell Membranes

| Model | Description of Mechanism |

|---|---|

| Barrel-Stave | AMPs insert into the membrane and aggregate to form a pore, with hydrophobic regions facing lipids and hydrophilic regions forming the channel interior. |

| Toroidal Pore | AMPs induce the lipid monolayers to bend continuously through the pore, so that both peptides and lipid head groups line the channel. |

| Carpet-Like | AMPs bind parallel to the membrane surface and, at a critical concentration, cause widespread membrane disruption in a detergent-like fashion. mdpi.com |

Beta Ala Phe in Peptidomimetics and Foldamer Research

Design Principles for Beta-Peptidomimetics Incorporating Beta-Alanine (B559535) and Phenylalanine

The design of β-peptidomimetics is a strategic process aimed at creating molecules that can replicate the biological activity of α-peptides while overcoming their inherent limitations, such as poor stability in vivo. magtech.com.cn The incorporation of β-amino acids, which have an additional carbon atom in their backbone compared to α-amino acids, is a cornerstone of this approach. ethz.ch This modification fundamentally alters the peptide's structure and properties.

Key design principles for β-peptidomimetics that incorporate β-alanine and phenylalanine include:

Backbone Modification for Stability: The primary rationale for using β-amino acids is to confer resistance to proteolytic enzymes, which are highly specific for cleaving the amide bonds of α-peptides. upc.edu The altered backbone of a β-peptide or a hybrid α,β-peptide is not recognized by these enzymes, significantly increasing the molecule's half-life. nih.govchinesechemsoc.org

Conformational Control: While the extra methylene (B1212753) group in β-amino acids adds flexibility, specific sequence patterns and substitutions can be used to induce stable, predictable secondary structures, such as helices and turns. upc.edumdpi.com The design process involves carefully selecting β-amino acid types (β², β³, or substituted variants) to control the torsional angles (Φ, Ψ, and ω) of the backbone and guide the peptidomimetic into a desired three-dimensional shape. magtech.com.cnmdpi.com

Pharmacophore Presentation: The ultimate goal of a peptidomimetic is to present its functional side chains in a specific spatial arrangement to interact with a biological target, such as a receptor or enzyme. mdpi.com In this context, β-alanine acts as a flexible spacer or a component of a turn, while phenylalanine provides a crucial pharmacophoric element—the bulky, aromatic phenyl group—which is often involved in key binding interactions in natural peptides. nih.gov The design must ensure that the β-amino acid backbone serves as an effective scaffold to position the phenylalanine side chain correctly for molecular recognition. acs.org

Modulation of Physicochemical Properties: The inclusion of β-amino acids can alter the molecule's polarity and lipophilicity. Halogenation of the phenylalanine ring, for instance, can further refine these properties, potentially improving membrane permeability or binding affinity through new interactions like hydrogen bonds. mdpi.com

Beta-Amino Acid Scaffolds for Mimicking Alpha-Peptide Functionality and Conformation

A significant challenge in medicinal chemistry is mimicking the complex surfaces of proteins, particularly α-helical and β-sheet structures that mediate protein-protein interactions (PPIs). acs.org Beta-amino acid-containing scaffolds provide a powerful tool for this purpose. acs.orgpnas.org

Oligomers composed entirely of β-amino acids (β-peptides) or a mix of α- and β-amino acids (α/β-peptides) can adopt well-defined, stable secondary structures that mimic their α-peptide counterparts. nih.gov For example, β-peptides can form various helical structures, such as the 14-helix, which is characterized by a C=O(i)---H-N(i-2) hydrogen-bonding pattern. nih.gov These unnatural helices can project their side chains in a spatial arrangement that mimics the presentation of side chains on one face of an α-helix. ethz.ch

The key to mimicry lies in replicating the functionality and conformation of the original α-peptide:

Functional Mimicry: By incorporating β-amino acids with the same side chains as the original α-peptide, it is possible to create a molecule that presents the same functional groups (e.g., the aromatic ring of phenylalanine, the basic group of lysine) to the target protein. ethz.ch

Conformational Mimicry: The design of the β-peptide backbone aims to match the three-dimensional structure of the target α-peptide epitope. acs.org For instance, α/β-peptides with a repeating pattern of α- and β-residues can effectively mimic an α-helix, thereby disrupting PPIs that depend on such a structure. pnas.org This approach has been successful in creating antagonists for undesirable interactions, such as those involving the Bcl-2 family of proteins in apoptosis. nih.gov

The use of β-amino acids like β-alanine provides the necessary backbone structure, while residues like phenylalanine provide the critical side-chain functionality required for recognition at the protein interface. ethz.ch

Engineering Proteolytic Stability and Conformational Control in Peptidomimetics

Two of the most significant hurdles for peptide-based drugs are their rapid degradation by proteases and their conformational flexibility, which can lead to reduced binding affinity. magtech.com.cnwjarr.com The incorporation of β-amino acids directly addresses both issues.

Proteolytic Stability: Natural peptides are quickly broken down by peptidases in the body. magtech.com.cn Peptides constructed from β-amino acids, however, are exceptionally stable against enzymatic degradation. ethz.chchinesechemsoc.org Even hybrid peptides containing both α- and β-amino acids show substantial resistance to proteolysis, as the presence of a β-residue disrupts the recognition sequence required by the enzyme. nih.govnih.gov Research has shown that while some enzymes can slowly cleave a bond between an α- and a β-amino acid, bonds between two β-amino acids are highly resistant. nih.gov This inherent stability is a major advantage for developing long-acting therapeutics.

Conformational Control: While peptides need to adopt a specific conformation to be active, their inherent flexibility means they exist as an ensemble of structures in solution, with only a fraction being in the active state. diva-portal.org Introducing conformational constraints can lock the molecule into its bioactive shape, improving affinity and selectivity. magtech.com.cndiva-portal.org Methods for achieving this include:

Cyclization: Linking the peptide's head and tail or connecting two side chains creates a macrocycle, which significantly reduces conformational freedom. magtech.com.cnwjarr.com

Local Constraints: Incorporating sterically hindered or cyclic β-amino acids can restrict rotation around specific backbone bonds. magtech.com.cnacs.org For example, using alkylated β-amino acids or incorporating the Cα-Cβ bond into a ring system can pre-organize the peptide into a specific secondary structure. magtech.com.cnnih.gov

N-Substitution: Methylating the nitrogen atom of the amide bond (N-methylation) is another strategy to impose conformational restrictions and can also improve metabolic stability. nih.gov

By using these techniques, chemists can engineer peptidomimetics with precisely controlled shapes and enhanced stability, turning fragile peptides into robust drug candidates. magtech.com.cn

Application of Beta-Ala-Phe in the Development of Receptor-Specific Ligands and Modulators

The principles of β-peptidomimetic design have been successfully applied to create potent and selective ligands for various receptors. The β-Ala-Phe motif, or its constituent parts, has featured in several such developments.

One notable area is in the development of ligands for bombesin (B8815690) (Bn) receptors, which are implicated in numerous physiological processes and are often overexpressed in tumors. nih.gov Synthetic bombesin analogues incorporating β-alanine at position 11 and phenylalanine at position 13 have been created to achieve high affinity for all three human bombesin receptor subtypes (GRPR, NMBR, and BRS-3). nih.govnih.gov For example, the analogue [d-Tyr⁶, βAla¹¹, Phe¹³, Nle¹⁴]Bn(6-14) is a high-affinity ligand used in research to characterize these receptors. nih.gov

Another significant application is in the field of opioid receptors. Recently, a cyclic peptide containing D-Trp, Phe, and two β-Ala residues, c[D-Trp-Phe-β-Ala-β-Ala] , was identified as the first-ever specific negative allosteric modulator (NAM) for the κ-opioid receptor (KOR). acs.orgacs.org This discovery is particularly exciting because KOR is involved in pain, depression, and addiction, and a selective NAM offers a promising new therapeutic strategy for these conditions. acs.org This finding highlights how subtle modifications, such as replacing a glycine (B1666218) with a β-alanine, can dramatically shift a molecule's pharmacological profile from an agonist to a selective modulator. acs.orgacs.org

In the area of anti-thrombotic agents, a pseudopeptide, [4-oxo-4-(pyperazin-1-yl)butyryl]glycyl-D,L-β-phenyl-β-alanine , was synthesized where a β-phenyl-β-alanine residue (a derivative of β-Ala-Phe) was used to mimic the Asp-Phe part of the natural RGD sequence. researchgate.net This peptidomimetic showed potent anti-platelet aggregation activity, demonstrating its potential as an antagonist of the fibrinogen receptor GPIIb/IIIa. researchgate.net

Table 1: Examples of β-Ala-Phe or Related Peptidomimetics and Their Biological Targets

| Compound/Ligand | Target Receptor/Protein | Reported Activity/Affinity | Reference |

|---|---|---|---|

| [d-Tyr⁶, βAla¹¹, Phe¹³, Nle¹⁴]Bn(6-14) | Bombesin Receptors (GRPR, NMBR, BRS-3) | High-affinity agonist | nih.govnih.gov |

| c[D-Trp-Phe-β-Ala-β-Ala] | κ-Opioid Receptor (KOR) | Selective Negative Allosteric Modulator (NAM) | acs.orgacs.org |

| [4-oxo-4-(pyperazin-1-yl)butyryl]glycyl-D,L-β-phenyl-β-alanine | Fibrinogen Receptor (GPIIb/IIIa) | Anti-platelet aggregation (IC₅₀ = 8.7 × 10⁻⁹ M) | researchgate.net |

| c[D-Trp-Phe-Gly-β-Ala] | κ-Opioid Receptor (KOR) | Potent agonist (Kᵢ = 1.3 nM) | acs.org |

Advanced Analytical Methodologies for Beta Alanine and Beta Ala Phe Quantification and Characterization

Chromatographic Techniques (e.g., HPLC, RP-HPLC) for Separation and Determination

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and its variant, Reversed-Phase HPLC (RP-HPLC), are powerful tools for the separation, identification, and quantification of beta-Ala-Phe and beta-alanine (B559535). These methods are favored for their high resolution, sensitivity, and reproducibility.

The separation is typically achieved on a stationary phase, such as a C18 column, which consists of silica (B1680970) particles chemically bonded with octadecylsilyl groups, rendering the surface nonpolar. plos.org A mobile phase, usually a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), is passed through the column. cambridge.orgscielo.br The separation of this compound is based on its hydrophobic interaction with the stationary phase, which is primarily governed by the phenyl group of the phenylalanine residue.

For quantitative analysis, detection is often performed using a UV detector. thermofisher.com The phenylalanine residue in this compound contains a chromophore (the benzene (B151609) ring) that absorbs UV light, typically around 257 nm. arabjchem.org This property allows for the sensitive detection and quantification of the dipeptide as it elutes from the column. The area under the chromatographic peak is directly proportional to the concentration of this compound in the sample.

In some cases, pre-column derivatization with a fluorescent tag, such as 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), is employed to enhance detection sensitivity, especially for beta-alanine which lacks a strong native chromophore. researchgate.netuobaghdad.edu.iq This derivatization makes the analytes detectable by a fluorescence detector, offering lower limits of detection compared to UV absorbance. ste-mart.com The use of peak modifiers like beta-alanine itself in the mobile phase has been investigated to improve the symmetrical elution of certain compounds in RP-HPLC. scielo.br

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Zorbax Eclipse-AAA (150 x 4.6 mm, 5 µm) cambridge.org | C18 column (250 mm × 4.6 mm, 5 μ) scielo.br |

| Mobile Phase A | 40 mM NaH₂PO₄, pH 7.8 cambridge.org | Water with 0.25% beta-alanine, pH 3.5 scielo.br |

| Mobile Phase B | Acetonitrile/Methanol/Water (45/45/10 v/v/v) cambridge.org | Acetonitrile scielo.br |

| Flow Rate | 2 mL/min cambridge.org | Not specified |

| Detection | UV at λ = 338 nm (post-derivatization) cambridge.org | Photodiode Array (PDA) Detector scielo.br |

| Temperature | 40°C cambridge.org | Not specified |

Spectroscopic Approaches for Structural and Quantitative Analysis

Spectroscopic techniques are indispensable for the detailed structural elucidation and quantitative analysis of this compound. These methods provide information on the molecular structure, connectivity of atoms, and concentration of the analyte.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the precise molecular structure of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to assign the proton (¹H) and carbon-¹³ (¹³C) resonances to specific atoms within the molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the beta-alanine and phenylalanine residues can be observed. nih.gov For instance, the aromatic protons of the phenylalanine ring appear in the downfield region of the spectrum, while the aliphatic protons of the beta-alanine and phenylalanine backbone appear at higher field strengths. upi.edu The chemical shifts and coupling constants of these signals provide valuable information about the chemical environment and connectivity of the protons.

¹³C NMR spectroscopy provides complementary information by detecting the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are indicative of their hybridization and the nature of the attached functional groups. For example, the carbonyl carbons of the peptide bond and the carboxylic acid group resonate at characteristic downfield positions.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish correlations between protons and carbons, confirming the connectivity of the atoms and providing an unambiguous structural assignment of this compound.

| Nucleus | Technique | Typical Chemical Shift Range (ppm) | Information Obtained |

|---|---|---|---|

| ¹H | 1D NMR | ~7.2-7.4 (Aromatic), ~2.5-4.5 (Aliphatic) nih.gov | Proton environment and connectivity |

| ¹³C | 1D NMR | ~170-175 (Carbonyl), ~125-140 (Aromatic), ~30-60 (Aliphatic) | Carbon skeleton and functional groups |

| ¹H-¹H | 2D COSY | N/A | Proton-proton correlations through bonds nih.gov |

| ¹H-¹³C | 2D HSQC/HMBC | N/A | Direct and long-range proton-carbon correlations |

Mass Spectrometry (MS) is a highly sensitive analytical technique used for determining the molecular weight and elemental composition of this compound, as well as for its structural characterization through fragmentation analysis. Electrospray Ionization (ESI) is a common soft ionization technique used for analyzing peptides like this compound.

In an ESI-MS experiment, a solution of the sample is sprayed into the mass spectrometer, where it forms charged droplets. As the solvent evaporates, charged molecular ions (e.g., [M+H]⁺ or [M+Na]⁺) are generated. The mass-to-charge ratio (m/z) of these ions is then measured, providing the molecular weight of this compound with high accuracy. For this compound (C₁₂H₁₆N₂O₃), the expected precursor ion [M+H]⁺ would have an m/z of approximately 237.12.

Tandem mass spectrometry (MS/MS) is employed for further structural elucidation. In an MS/MS experiment, the precursor ion of this compound is selected and subjected to collision-induced dissociation (CID), causing it to fragment in a predictable manner. The resulting fragment ions are then analyzed, providing sequence information and confirming the identity of the dipeptide. The fragmentation patterns can distinguish this compound from its isomers, such as Ala-Phe.

| Parameter | Value/Information | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₆N₂O₃ | |

| Ionization Technique | Electrospray Ionization (ESI) | |

| Precursor Ion [M+H]⁺ (m/z) | 237.1234 | |

| MS/MS Fragmentation | Provides sequence-specific fragment ions | |

| Top Peak (m/z) in MS2 | 166 |

Spectrophotometric methods offer a simple and cost-effective approach for the quantitative determination of this compound, primarily by leveraging the UV-absorbing properties of the phenylalanine residue. The aromatic ring of phenylalanine exhibits characteristic absorption in the UV region, with maxima around 252 nm, 258 nm, and 264 nm. The absorbance at a specific wavelength is directly proportional to the concentration of the dipeptide in solution, as described by the Beer-Lambert law. This principle is widely used for quantification, often in conjunction with HPLC as a separation step to ensure that the measured absorbance is solely due to the analyte of interest.

For quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known this compound concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

In cases where the analyte lacks a suitable chromophore or when higher sensitivity is required, derivatization reactions can be employed. For instance, reaction with reagents like 1,2-naphthoquinone-4-sulfonic acid sodium salt can produce a colored product with strong absorbance in the visible region, allowing for colorimetric quantification. While this method is more commonly applied to primary amines like beta-alanine, it represents a potential strategy for the spectrophotometric determination of this compound after appropriate method development.

| Parameter | Description | Reference |

|---|---|---|

| Chromophore | Benzene ring of Phenylalanine | |

| Absorption Maxima (λmax) | ~252 nm, 258 nm, 264 nm | |

| Principle of Quantification | Beer-Lambert Law (A = εbc) | |

| Application | Quantitative analysis, often as a detector for HPLC |

Metabolic Pathways and Enzymatic Processing of Beta Alanine Relevance to Beta Ala Phe Precursor

Biosynthetic Routes of Beta-Alanine (B559535) in Biological Systems

The biosynthesis of beta-alanine is diverse, occurring through several distinct pathways across different organisms. researchgate.net These routes involve the degradation of pyrimidines, the oxidation of polyamines, and the catabolism of branched-chain amino acids. researchgate.net

A significant pathway for beta-alanine synthesis involves the reductive degradation of the pyrimidine (B1678525) base, uracil (B121893). frontiersin.orgbiorxiv.org This metabolic route is documented in bacteria, plants, and yeast. nih.govasm.org The process unfolds in a series of enzymatic steps:

Reduction of Uracil: Uracil is first reduced to dihydrouracil (B119008) by the enzyme dihydrouracil dehydrogenase. frontiersin.org

Hydrolysis of Dihydrouracil: Dihydrouracil is then hydrolyzed to N-carbamoyl-β-alanine (also known as 3-ureidopropionate) by dihydropyrimidinase. frontiersin.orgbiorxiv.org

Formation of Beta-Alanine: Finally, the enzyme β-ureidopropionase (or β-alanine synthase) catalyzes the hydrolysis of N-carbamoyl-β-alanine, yielding beta-alanine, carbon dioxide, and ammonia. frontiersin.orgoatext.com

This pathway represents a key source of de novo beta-alanine synthesis in various organisms, including some bacteria that lack other primary synthesis routes. biorxiv.org In Rhizobium etli, for instance, beta-alanine is synthesized from uracil via 3-ureidopropionate, which is then hydrolyzed by β-alanine synthase. nih.gov

Table 1: Key Enzymes in the Uracil Degradation Pathway for Beta-Alanine Synthesis

| Enzyme | EC Number | Reaction |

| Dihydrouracil Dehydrogenase | EC 1.3.1.2 | Uracil + NADPH + H⁺ → Dihydrouracil + NADP⁺ |

| Dihydropyrimidinase | EC 3.5.2.2 | Dihydrouracil + H₂O → N-carbamoyl-β-alanine |

| β-Ureidopropionase (β-Alanine Synthase) | EC 3.5.1.6 | N-carbamoyl-β-alanine + H₂O → β-Alanine + CO₂ + NH₃ |

Data derived from multiple sources. researchgate.netfrontiersin.org

Another established route for beta-alanine biosynthesis is through the oxidation of polyamines such as spermine (B22157) and spermidine (B129725). nih.govmdpi.com This pathway has been identified in both plants and yeast. nih.govasm.org The central intermediate in this pathway is 3-aminopropanal (B1211446). mdpi.com

In plants, spermine and spermidine can be cleaved to produce 1,3-diaminopropane (B46017) (DAP). nih.gov DAP is subsequently converted to 3-aminopropanal by polyamine oxidases, and this aldehyde is then further oxidized to beta-alanine by an aldehyde dehydrogenase. researchgate.netnih.gov In yeast, a similar process occurs where the polyamine oxidase Fms1 converts spermine to spermidine and 3-aminopropanal. nih.govmdpi.com The resulting 3-aminopropanal is then oxidized to beta-alanine by aldehyde dehydrogenases. asm.org

Table 2: Enzymes Involved in the Polyamine Oxidation Pathway

| Enzyme | EC Number | Reaction | Organism Type |

| Polyamine Oxidase | EC 1.5.3.14 | Spermine → Spermidine + 3-Aminopropanal | Plants, Yeast |

| Aldehyde Dehydrogenase | EC 1.2.1.3 | 3-Aminopropanal + NAD(P)⁺ + H₂O → β-Alanine + NAD(P)H + H⁺ | Plants, Yeast |

Data compiled from various studies. researchgate.netnih.gov

There is evidence for an indirect link between the catabolism of branched-chain amino acids (BCAAs) and the synthesis of beta-alanine. nih.gov The degradation of BCAAs such as valine and isoleucine can lead to the production of propionyl-CoA. nih.gov It is hypothesized that propionyl-CoA can then serve as a precursor for beta-alanine synthesis. researchgate.net

Polyamine Oxidation Pathways

Enzymatic Degradation Pathways of Beta-Alanine

The catabolism of beta-alanine is essential for maintaining its physiological balance. ontosight.ai The primary degradation pathway involves a transamination reaction. Beta-alanine can undergo transamination with pyruvate, a reaction catalyzed by beta-alanine-pyruvate transaminase, to form malonate-semialdehyde and L-alanine. wikipedia.orgwikipedia.org

Malonate semialdehyde can then be further metabolized in one of two ways:

It can be converted to malonate by malonate-semialdehyde dehydrogenase. wikipedia.org Malonate is subsequently converted into malonyl-CoA, which can then enter the fatty acid biosynthesis pathway. wikipedia.org

Alternatively, the malonate semialdehyde can be decarboxylated to form acetaldehyde, which is then oxidized to acetate (B1210297). ontosight.ai This acetate can be converted to acetyl-CoA and enter the citric acid cycle for energy production. ontosight.ai

Therefore, the degradation of beta-alanine can contribute to both anabolic (fatty acid synthesis) and catabolic (energy production) processes within the cell. wikipedia.orgnih.gov

Role of Beta-Alanine in Coenzyme A and Pantothenate Biosynthesis

A universally critical role of beta-alanine is its function as a direct precursor to pantothenic acid (Vitamin B5). frontiersin.orgnih.gov Pantothenate is an essential component of Coenzyme A (CoA) and acyl carrier protein (ACP), both of which are vital for numerous metabolic processes, including fatty acid metabolism and the operation of the citric acid cycle. nih.govresearchgate.net

The synthesis of pantothenate involves the ATP-dependent condensation of beta-alanine with pantoate, a reaction catalyzed by the enzyme pantothenate synthetase. researchgate.netnih.gov The availability of beta-alanine is often the rate-limiting step in this biosynthetic pathway. wikipedia.org Once formed, pantothenate is further processed through a series of enzymatic reactions to be incorporated into the structure of CoA. researchgate.net In Escherichia coli, while the supply of pantoic acid is not a limiting factor, the intracellular concentration of CoA increases with the availability of external beta-alanine, up to a certain point. nih.gov

Table 3: Key Molecules in the Pantothenate and Coenzyme A Pathway

| Molecule | Precursor(s) | Role |

| Beta-Alanine | Uracil, Polyamines, BCAAs | Precursor for Pantothenate |

| Pantoate | α-Ketoisovalerate | Condenses with Beta-Alanine |

| Pantothenate (Vitamin B5) | Beta-Alanine, Pantoate | Precursor for Coenzyme A |

| Coenzyme A (CoA) | Pantothenate, Cysteine, ATP | Essential cofactor in metabolism |

Information synthesized from multiple sources. frontiersin.orgnih.govresearchgate.net

Conversion of Beta-Alanine to Osmoprotective Compounds (e.g., Beta-Alanine Betaine)

In certain plant species, particularly those in the Plumbaginaceae family, beta-alanine is utilized for the synthesis of beta-alanine betaine (B1666868), a quaternary ammonium (B1175870) compound that functions as an osmoprotectant. frontiersin.orgnih.gov This compound helps plants tolerate environmental stresses such as high salinity and hypoxia. frontiersin.org

The synthesis of beta-alanine betaine from beta-alanine occurs through a stepwise N-methylation process. researchgate.net A single, trifunctional S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase catalyzes all three methylation steps, sequentially converting beta-alanine into N-methyl-β-alanine, N,N-dimethyl-β-alanine, and finally beta-alanine betaine. frontiersin.orgnih.gov This conversion represents a specialized metabolic function of beta-alanine, providing enhanced stress resilience to the plants that accumulate it. frontiersin.org

Q & A

Q. What are the standard protocols for synthesizing β-Ala-Phe in laboratory settings?

β-Ala-Phe synthesis typically employs solid-phase peptide synthesis (SPPS) or solution-phase methods. For SPPS, Fmoc-protected β-alanine and phenylalanine are sequentially coupled to a resin using coupling agents like HBTU or HATU. Critical parameters include reaction time (2–4 hours per coupling), solvent purity (DMF or DCM), and deprotection with 20% piperidine . Post-synthesis, HPLC purification (C18 column, 0.1% TFA in water/acetonitrile gradient) and mass spectrometry (ESI-MS) are recommended for validation. Yields range from 60–85% under optimized conditions .

Q. Which analytical techniques are most reliable for characterizing β-Ala-Phe purity and structure?

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms backbone structure (e.g., δ 7.2–7.4 ppm for phenyl protons, δ 3.1–3.3 ppm for α-protons of β-alanine) .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (210 nm) assesses purity (>95% for most studies) .

- Mass Spectrometry (MS): ESI-MS or MALDI-TOF validates molecular weight (theoretical m/z: 236.27 for C₁₂H₁₆N₂O₃) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on β-Ala-Phe’s biological activity across studies?

Discrepancies often arise from variations in experimental models (e.g., cell lines vs. in vivo), concentration ranges, or assay conditions. To address this:

- Conduct dose-response curves (e.g., 0.1–100 μM) across multiple models .

- Validate findings using orthogonal assays (e.g., fluorescence-based uptake assays vs. radiolabeled tracer studies) .

- Perform meta-analyses to identify confounding variables, such as buffer composition (e.g., PBS vs. HEPES affecting solubility) .

Q. What statistical approaches are suitable for analyzing β-Ala-Phe’s pharmacokinetic data?

- Non-compartmental analysis (NCA): Estimates AUC, Cₘₐₓ, and t₁/₂ from plasma concentration-time curves .

- Compartmental modeling: Uses software like NONMEM or Phoenix WinNonlin to predict tissue distribution .

- Hypothesis testing: ANOVA with post-hoc tests (e.g., Tukey’s) compares bioavailability across formulations .

Q. How should researchers design experiments to investigate β-Ala-Phe’s mechanism of action?

- Knockdown/knockout models: Use CRISPR/Cas9 to silence candidate receptors (e.g., peptide transporters PEPT1/2) .

- Isothermal titration calorimetry (ITC): Quantifies binding affinity (Kd) to target proteins .

- Molecular dynamics simulations: Predicts conformational stability in lipid bilayers (AMBER or GROMACS software) .

Methodological Considerations

Q. What ethical guidelines apply to in vivo studies involving β-Ala-Phe?

- Follow ARRIVE 2.0 guidelines for animal studies, including sample size justification and randomization .

- Obtain institutional ethics approval for dosing protocols (e.g., maximum tolerated dose pre-tests) .

Q. How can computational models enhance β-Ala-Phe research?

- QSAR modeling: Predicts structural modifications to enhance blood-brain barrier penetration .

- Docking studies (AutoDock Vina): Identifies potential interactions with enzymatic targets (e.g., ACE inhibitors) .

Data Reproducibility and Reporting

Q. What metadata is critical for ensuring reproducibility in β-Ala-Phe studies?

Include:

- Synthesis batch details (solvent lot numbers, resin type).

- Instrument calibration data (e.g., HPLC column retention time stability) .

- Raw datasets (deposited in repositories like Zenodo or Figshare) .

Q. How should researchers address variability in β-Ala-Phe’s stability under different storage conditions?

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

- Use lyophilization to enhance shelf life; monitor degradation products via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.